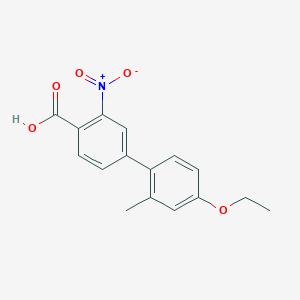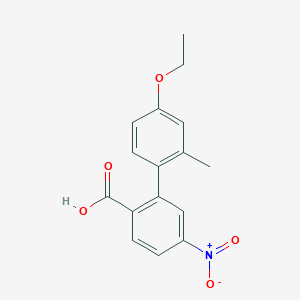
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% (4-CPA-95) is a versatile compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 271.65 g/mol and a melting point of 166-167°C. 4-CPA-95 has been widely used in various research fields, including drug synthesis, biochemistry, and physiology.
科学的研究の応用
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% has been widely used in various scientific research fields. It has been used for the synthesis of drugs and is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-inflammatory drugs. It has also been used in biochemical research, as it is a potent inhibitor of the enzyme cytochrome P450. It has been used in physiological research, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a key role in the regulation of neurotransmission.
作用機序
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It is also believed to act by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it is a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to have a number of anti-inflammatory and anti-bacterial effects.
実験室実験の利点と制限
The use of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, it is relatively stable and has a wide range of applications in scientific research. However, there are also a number of limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 and acetylcholinesterase, and as such, its use in experiments involving these enzymes should be done with caution. In addition, it has a number of anti-inflammatory and anti-bacterial effects, which may interfere with the results of certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% in scientific research. It has been shown to have a number of anti-inflammatory and anti-bacterial effects, and further research into these effects could lead to the development of new drugs and treatments. In addition, further research into its mechanism of action could lead to a better understanding of the role of cytochrome P450 and acetylcholinesterase in drug metabolism and neurotransmission. Finally, further research into the synthesis of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% could lead to the development of more efficient and cost-effective methods.
合成法
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% can be synthesized using a variety of methods, such as direct synthesis, oxidation, and condensation. The direct synthesis method involves the reaction of 4-chloro-3-cyanophenol and 3-hydroxybenzoic acid in the presence of a base. The oxidation method involves the oxidation of 4-chloro-3-cyanophenol with hydrogen peroxide. The condensation method involves the reaction of 4-chloro-3-cyanophenol and 3-hydroxybenzoic acid in the presence of an acid.
特性
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)11-3-1-9(14(18)19)6-13(11)17/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQRUFNTUXWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690764 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-71-3 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














